5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as Compound A) is a heterocyclic molecule combining a thiazolo[3,2-b][1,2,4]triazole core with furan and phenylpiperazine substituents. The phenylpiperazine moiety is known for modulating receptor binding affinity, particularly in neurological and anti-inflammatory applications . The furan ring contributes to π-π stacking interactions, a common feature in bioactive molecules .
Properties
IUPAC Name |
5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYPOZVARWFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting acetylcholinesterase. This leads to an increase in acetylcholine levels, which can enhance neurotransmission in the cholinergic system. This system plays a crucial role in memory and cognition.
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission. This may result in improved cognitive function, particularly in conditions where cholinergic neurotransmission is impaired, such as Alzheimer’s disease.
Biological Activity
5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with piperazine and thiazole intermediates. The synthetic pathway typically includes:
- Formation of Thiazole Ring : Starting from appropriate precursors, the thiazole ring is formed through cyclization reactions.
- Piperazine Substitution : The piperazine moiety is introduced to the thiazole structure, which enhances the compound's pharmacological profile.
- Final Modifications : Further modifications are made to achieve the desired biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated notable cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20.0 |
| HCT116 (Colon Cancer) | 15.5 |
| A549 (Lung Cancer) | 30.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit key enzymes involved in cell proliferation.
- Interference with DNA Synthesis : The structural components can interact with DNA and disrupt replication processes.
- Modulation of Signaling Pathways : It may affect pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Screening : Another investigation assessed its efficacy against resistant strains of bacteria, showcasing its potential as an alternative antibiotic therapy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Compound A shares structural similarities with several thiazolo-triazole derivatives (Table 1). Key differences lie in substituents on the piperazine ring and the aryl groups attached to the triazole-thiazole scaffold.
Table 1: Structural and Physicochemical Comparison
Pharmacological Activities
Triazole-thiazole hybrids exhibit diverse bioactivities (Table 2).
Table 2: Pharmacological Comparison
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound and its analogs?
Answer:
The synthesis typically involves structural modifications of triazole-thiazole hybrids, leveraging pharmacophore-guided design for anti-inflammatory or antimicrobial activity. Key steps include:
- Reflux in ethanol for cyclization reactions (e.g., condensation of hydrazine derivatives with ketones or aldehydes) .
- TLC monitoring to confirm reaction completion, followed by precipitation with ice-cold water and recrystallization from methanol or ethanol .
- Multi-step protocols , such as coupling 1,2,4-triazole intermediates with thiazole precursors under controlled pH and temperature .
Basic: What analytical methods are used to characterize this compound and ensure purity?
Answer:
Post-synthesis characterization involves:
- HPLC for quantifying the main substance and detecting degradation products (e.g., acid forms in solvent streams) .
- FTIR to confirm functional groups (e.g., thiazole C-S stretches near 650 cm⁻¹ and triazole N-H bands at ~3300 cm⁻¹) .
- Mass balance studies (Table 1 in ) to validate purity, ensuring the sum of the main compound and impurities equals 100%.
Advanced: How can molecular docking be utilized to predict the biological activity of this compound?
Answer:
Molecular docking studies with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are critical for predicting antifungal activity. Methodological steps include:
- Protein preparation : Extract the 3LD6 structure from the PDB database and optimize hydrogen bonding networks.
- Ligand optimization : Generate 3D conformers of the compound and minimize energy using tools like AutoDock Vina.
- Docking simulations : Analyze binding affinities (ΔG values) and interactions (e.g., hydrogen bonds with active-site residues like Tyr118) .
Contradictions between predicted and experimental activities can arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .
Advanced: How can researchers analyze degradation pathways and ensure compound stability during storage?
Answer:
Degradation studies involve:
- Forced degradation under acidic, alkaline, oxidative, and thermal stress, followed by HPLC-MS to identify byproducts (e.g., oxidation of the furan ring or hydrolysis of the piperazine moiety) .
- Mass balance validation (Table 1 in ): Ensure total degradation products + main compound = 100% under all conditions.
- Storage optimization : Lyophilization and storage at -20°C in amber vials to prevent photolytic degradation.
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. antifungal) be resolved?
Answer:
Contradictions may arise from assay variability or structural promiscuity. Resolution strategies include:
- Dose-response assays : Replicate studies across multiple fungal/bacterial strains (e.g., Candida albicans vs. Staphylococcus aureus) to confirm selectivity .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing phenylpiperazine with pyridinyl groups) to isolate antifungal vs. antibacterial effects .
- Target-specific assays : Compare inhibition of fungal 14-α-demethylase vs. bacterial dihydrofolate reductase .
Advanced: What methodologies enable the synthesis of structurally complex derivatives via multi-component reactions?
Answer:
Advanced derivatives (e.g., triazine-triazole hybrids) are synthesized via:
- Three-component coupling : React triazoles, substituted ureas, and thioureas under microwave irradiation (60–80°C, 2–4 hours) to enhance reaction efficiency .
- Solvent optimization : Use DMF/EtOH (1:1) for improved solubility of aromatic intermediates .
- Crystallography : Confirm regiochemistry via single-crystal X-ray diffraction (e.g., dihedral angles between thiazole and triazole planes) .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and Candida species, with MIC values calculated via broth microdilution .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How can computational methods resolve discrepancies in predicted vs. observed solubility?
Answer:
- COSMO-RS simulations : Predict solubility in solvents like DMSO or water by computing σ-profiles and activity coefficients .
- Experimental validation : Compare with shake-flask solubility measurements at 25°C and pH 7.4.
Discrepancies often stem from polymorphic forms, necessitating PXRD to identify crystalline vs. amorphous states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
